Demethoxysudachitin

Description

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-3-5-9(18)6-4-8)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGUVOLSUJYPPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195801 | |

| Record name | Demethoxysudachitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Demethoxysudachitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4323-80-2 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4323-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethoxysudachitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004323802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethoxysudachitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demethoxysudachitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 - 279 °C | |

| Record name | Demethoxysudachitin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Demethoxysudachitin

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties of Demethoxysudachitin, a naturally occurring polymethoxyflavone (PMF). As a Senior Application Scientist, the objective is not merely to list data but to synthesize this information with practical, field-proven insights. We will explore the causality behind its characteristics and present methodologies as self-validating systems, grounded in authoritative references. This document is structured to serve as a foundational resource for researchers investigating its therapeutic potential, from initial characterization to derivatization for drug development.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular structure and unique identifiers. Demethoxysudachitin is a flavonoid, a class of compounds known for their diverse biological activities.[1] Its structure features a chromen-4-one (benzopyran-4-one) core with phenyl, hydroxyl, and methoxy substituents that dictate its chemical behavior.

The IUPAC name for Demethoxysudachitin is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one.[2] This nomenclature precisely maps the location of its key functional groups, which are critical for its reactivity and intermolecular interactions.

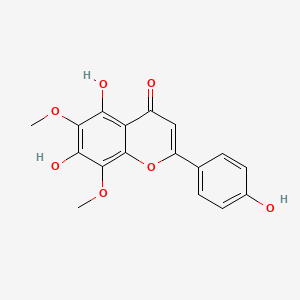

Caption: 2D Chemical Structure of Demethoxysudachitin.

Table 1: Core Identifiers for Demethoxysudachitin

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [2] |

| CAS Number | 4323-80-2 | [3][4] |

| Molecular Formula | C₁₇H₁₄O₇ | [2][3][4] |

| Molecular Weight | 330.29 g/mol | [3][4] |

| Exact Mass | 330.07400 Da | [3] |

| SMILES | COc1c(O)c(OC)c2oc(-c3ccc(O)cc3)cc(=O)c2c1O | [2][3] |

| InChIKey | SYGUVOLSUJYPPS-UHFFFAOYSA-N |[2][3] |

Physicochemical Properties

Physicochemical parameters are critical predictors of a molecule's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). Properties like lipophilicity (LogP) and polar surface area (PSA) are indispensable in early-stage drug development for forecasting membrane permeability and oral bioavailability.

Table 2: Key Physicochemical Data for Demethoxysudachitin

| Property | Value | Significance in Drug Development |

|---|---|---|

| Density | 1.483 g/cm³[3] | Influences formulation and manufacturing processes. |

| Boiling Point | 650.7 °C at 760 mmHg[3] | Indicates high thermal stability, low volatility. |

| Flash Point | 244.2 °C[3] | Important for handling and safety assessments. |

| LogP (predicted) | 2.6[2][3] | Suggests moderate lipophilicity, favorable for cell membrane permeability. |

| PSA (Polar Surface Area) | 109.36 Ų[3] | Indicates potential challenges with passive membrane transport but suitable for transporter-mediated uptake. |

| Index of Refraction | 1.67[3] | Useful for purity analysis via refractometry. |

Solubility and Stability Profile

The therapeutic efficacy of a compound is fundamentally limited by its ability to be solubilized and remain stable in physiological media. Like many flavonoids, Demethoxysudachitin is expected to exhibit poor aqueous solubility due to its substantially aromatic and moderately lipophilic structure.[1]

pH-Dependent Solubility

The solubility of flavonoids is typically pH-dependent.[1] The three phenolic hydroxyl groups on Demethoxysudachitin are weakly acidic. As the pH of the medium increases, these groups will deprotonate, forming phenolate anions. This ionization increases the molecule's polarity and its interaction with water, thereby enhancing solubility. Conversely, under acidic conditions (e.g., the stomach), it will remain in its neutral, less soluble form.

Chemical Stability

Flavonoid stability is a critical parameter, as degradation can lead to loss of activity and potential toxicity. Key factors include:

-

pH: At alkaline pH, the deprotonated phenolate ions are more susceptible to oxidation.[1] This can lead to the opening of the pyran ring and subsequent degradation.

-

Temperature and Light: Like many complex organic molecules, exposure to high temperatures or UV light can induce degradation.[1] Stock solutions should be stored under refrigerated, dark conditions.

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a robust, self-validating method to quantify the thermodynamic solubility of Demethoxysudachitin.

Objective: To determine the equilibrium solubility of Demethoxysudachitin in a phosphate-buffered saline (PBS) solution at pH 7.4.

Methodology:

-

Preparation: Add an excess amount of Demethoxysudachitin powder (e.g., 5 mg) to a 1.5 mL microcentrifuge tube. This ensures that a saturated solution is achieved.

-

Solubilization: Add 1 mL of PBS (pH 7.4) to the tube.

-

Equilibration: Seal the tube and place it in a shaker/incubator set to 25°C and 250 RPM. Allow the mixture to equilibrate for 24 hours. This duration is chosen to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the excess, undissolved solid.

-

Sample Dilution: Carefully collect a known volume of the supernatant (e.g., 100 µL) and dilute it with a known volume of mobile phase (e.g., 900 µL of 50:50 acetonitrile:water) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known Demethoxysudachitin concentrations.

-

Calculation: The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Spectroscopic Characterization

Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its identity, structure, and purity.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The predicted collision cross-section (CCS) values are valuable for ion mobility-mass spectrometry, aiding in structural confirmation and differentiation from isomers.

Table 3: Predicted Mass Spectrometry Data for Demethoxysudachitin Adducts

| Adduct | m/z (mass-to-charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 331.08122 | 171.1 |

| [M+Na]⁺ | 353.06316 | 182.0 |

| [M-H]⁻ | 329.06666 | 177.4 |

| [M+K]⁺ | 369.03710 | 180.1 |

Data sourced from PubChemLite, calculated using CCSbase.[2]

Experimental Workflow: HRMS Analysis

This workflow outlines the process for acquiring definitive mass data for Demethoxysudachitin.

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unequivocal structural elucidation in solution.[5] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment of each atom and their connectivity. While specific spectral data is not available in the search results, a typical protocol for acquisition is provided below.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of Demethoxysudachitin.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of Demethoxysudachitin and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for flavonoids as it effectively solubilizes the compound and allows for the observation of exchangeable hydroxyl protons.

-

Spectrometer Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) to achieve adequate signal dispersion.[6]

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay (d1) of 2 seconds.

-

Expected signals: Aromatic protons (6.0-8.0 ppm), methoxy protons (~3.9 ppm), and exchangeable hydroxyl protons (variable, >9.0 ppm in DMSO-d₆).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: ≥1024 scans, spectral width of ~220 ppm.

-

Expected signals: Carbonyl carbon (~180 ppm), aromatic/olefinic carbons (100-165 ppm), methoxy carbons (~55-60 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.

Chemical Reactivity and Synthesis

The reactivity of Demethoxysudachitin is governed by its functional groups. The phenolic hydroxyls are the most reactive sites, capable of acting as acids, nucleophiles, or sites for oxidation. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions. The extended π-system of the flavonoid core can participate in electrophilic aromatic substitution reactions.

Example Reaction: Derivatization via Methylation

Methylation of the free hydroxyl groups is a common strategy to increase a molecule's lipophilicity and metabolic stability. This can be achieved using a methylating agent like dimethyl carbonate (DMC) in the presence of a base.[7] This reaction demonstrates the nucleophilic character of the hydroxyl groups.

Caption: Reaction pathway for methylation of Demethoxysudachitin.

Experimental Protocol: Methylation of Demethoxysudachitin

This protocol is adapted from a similar synthesis of a methylated xanthone.[7]

Objective: To synthesize Sudachitin (5,6,7,8-tetramethoxy-2-(4-hydroxyphenyl)chromen-4-one) from Demethoxysudachitin.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine Demethoxysudachitin (1 equiv.), potassium carbonate (K₂CO₃, 4 equiv. as a base), and a phase transfer catalyst like polysorbate 80 (1.2 equiv.).

-

Reagent Addition: Add dimethyl carbonate (DMC, 10 equiv.) to the mixture. DMC serves as a green and effective methylating reagent.

-

Reaction Conditions: Heat the mixture to reflux (approx. 90°C) and maintain for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, quench the reaction by adding dilute acetic acid. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the methylated derivative.

-

Confirmation: The structure of the purified product must be confirmed using the spectroscopic methods outlined in Section 4 (HRMS and NMR) to verify the addition of the methyl group(s).

Conclusion

Demethoxysudachitin presents a well-defined chemical profile characterized by moderate lipophilicity, pH-dependent solubility, and multiple reactive hydroxyl groups suitable for derivatization. This technical guide has provided a comprehensive overview of its core chemical properties and outlined robust, validated protocols for its characterization and modification. These insights serve as a critical foundation for any research program aimed at exploring the full therapeutic potential of this promising natural product.

References

-

Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. [Link]

-

Demethoxysudachitin | CAS#:4323-80-2. Chemsrc. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

-

Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques. National Institutes of Health (NIH). [Link]

-

Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. PubMed Central (PMC). [Link]

-

Demethoxysudachitin (C17H14O7). PubChemLite. [Link]

-

NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]

-

Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. PubMed Central (PMC). [Link]

Sources

- 1. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Demethoxysudachitin (C17H14O7) [pubchemlite.lcsb.uni.lu]

- 3. Demethoxysudachitin | CAS#:4323-80-2 | Chemsrc [chemsrc.com]

- 4. demethoxysudachitin | 4323-80-2 [m.chemicalbook.com]

- 5. Identification of 4-deoxythreonic acid present in human urine by combining HPLC and NMR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Demethoxysudachitin (CAS: 4323-80-2): Molecular Profile, Bioactivity, and Experimental Protocols

This technical guide provides a comprehensive overview of Demethoxysudachitin, a polymethoxyflavone found in nature. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical identity, its significant anti-inflammatory bioactivity, the underlying mechanism of action, and detailed protocols for its study in a laboratory setting.

Part 1: Core Chemical Identity and Molecular Structure

Demethoxysudachitin, a flavonoid of the flavone subclass, is a natural phytochemical primarily isolated from the peel of the Sudachi citrus fruit (Citrus sudachi).[1][2] Its structure is characterized by a C6-C3-C6 backbone, with hydroxyl and methoxy groups at specific positions that dictate its chemical properties and biological activity.

Proper identification is paramount in research and development. The Chemical Abstracts Service (CAS) has assigned the number 4323-80-2 to Demethoxysudachitin, ensuring its unambiguous identification in literature and databases.[1][3][4]

Physicochemical and Structural Identifiers

The following table summarizes the key identifiers and properties of Demethoxysudachitin, providing a foundational dataset for experimental design and computational modeling.

| Identifier/Property | Value | Source(s) |

| CAS Number | 4323-80-2 | [1][3][4] |

| Molecular Formula | C₁₇H₁₄O₇ | [1][3][4] |

| Molecular Weight | 330.29 g/mol | [1][3] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [1][4][5] |

| Synonyms | 4',5,7-Trihydroxy-6,8-dimethoxyflavone, Desmethoxysudachitin | [4] |

| SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)O | [2][4] |

| InChIKey | SYGUVOLSUJYPPS-UHFFFAOYSA-N | [2][3][4] |

| Density | 1.483 g/cm³ | [3] |

| Boiling Point | 650.7 °C at 760 mmHg | [3] |

| Water Solubility | 229.2 mg/L (estimated at 25 °C) | [1] |

Molecular Structure Visualization

The two-dimensional structure of Demethoxysudachitin is rendered below using the Graphviz DOT language, illustrating the arrangement of its constituent atoms and functional groups.

Part 2: Biological Activity and Mechanism of Action

Emerging research has identified Demethoxysudachitin as a potent anti-inflammatory agent.[1][2] Its activity is particularly relevant in the context of cellular inflammatory responses mediated by immune cells such as macrophages. Chronic inflammation is a known driver of various lifestyle-related and non-communicable diseases, making compounds that can modulate these pathways valuable candidates for further investigation.[1]

Mechanism of Action: Downregulation of MAPK and NF-κB Signaling

The primary anti-inflammatory mechanism of Demethoxysudachitin involves the suppression of key signaling cascades within macrophages that are activated by inflammatory stimuli like lipopolysaccharide (LPS).[1] LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

Demethoxysudachitin intervenes by downregulating two critical pathways activated by LPS:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: It significantly suppresses the phosphorylation, and thus activation, of Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway.[1] The MAPK pathway, when activated, leads to the formation of the AP-1 transcription factor, which promotes the expression of inflammatory genes.[1]

-

Nuclear Factor-kappa B (NF-κB) Pathway: Demethoxysudachitin inhibits the translocation of the NF-κB p65 subunit from the cytosol into the nucleus.[1] In its resting state, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a series of phosphorylation events leads to its release and subsequent movement into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[1]

By inhibiting both the MAPK and NF-κB pathways, Demethoxysudachitin effectively reduces the gene expression and production of inflammatory mediators, thereby exerting a strong anti-inflammatory effect.[1]

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of Demethoxysudachitin on the LPS-induced inflammatory signaling cascade in macrophages.

Part 3: Experimental Protocols for In Vitro Analysis

To validate the anti-inflammatory effects of Demethoxysudachitin, a series of well-established in vitro assays using macrophage cell lines are essential. The following protocols are based on methodologies proven effective for studying inflammatory pathways.

Causality and Rationale in Experimental Design

The choice of the RAW264.7 murine macrophage cell line is strategic; it is a robust and widely accepted model for studying LPS-induced inflammation, providing reproducible and translatable results. The core of this experimental workflow is to create a controlled inflammatory event (with LPS) and then measure the specific inhibitory effects of Demethoxysudachitin on key molecular markers. Immunoblotting (Western Blot) is chosen for its ability to directly visualize the phosphorylation state of specific proteins (p-JNK, p-ERK) and the subcellular location of others (NF-κB), providing direct evidence of pathway inhibition. This self-validating system ensures that observed reductions in cytokines can be mechanistically linked to the upstream signaling events targeted by the compound.

Experimental Workflow Visualization

Detailed Protocol: Assessment of Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of Demethoxysudachitin on the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB.

1. Cell Culture and Maintenance: a. Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂. c. Subculture cells every 2-3 days to maintain logarithmic growth. Do not allow cells to exceed 80% confluency.

2. Cell Seeding and Treatment: a. Seed RAW264.7 cells into 6-well plates at a density of 1.0 x 10⁶ cells per well. Allow cells to adhere and grow for 12-24 hours. b. Prior to treatment, aspirate the old medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS). c. Add fresh, serum-free DMEM containing various concentrations of Demethoxysudachitin (e.g., 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

- Rationale: Pre-incubation allows the compound to enter the cells and be available to act on its targets before the inflammatory stimulus is introduced. d. Add LPS (from E. coli O26:B6) to a final concentration of 100 ng/mL to all wells except the negative control. e. Incubate for 15-30 minutes.

- Rationale: This time frame is optimal for observing the peak phosphorylation of MAPK proteins and the translocation of NF-κB following LPS stimulation.

3. Protein Extraction (Nuclear and Cytosolic Fractionation): a. After incubation, place plates on ice and wash cells twice with ice-cold PBS. b. Lyse the cells and separate cytosolic and nuclear protein fractions using a commercial nuclear extraction kit (e.g., CelLytic™ NuCLEAR™ Extraction Kit, Sigma-Aldrich), following the manufacturer's instructions precisely.

- Rationale: Separation of cellular compartments is critical to accurately measure the translocation of NF-κB from the cytosol to the nucleus. c. Determine the protein concentration of each fraction using a BCA or Bradford protein assay.

4. Immunoblot Analysis: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. e. Incubate the membrane overnight at 4°C with primary antibodies targeting:

- Phospho-JNK (p-JNK)

- Phospho-ERK (p-ERK)

- NF-κB p65 (for both cytosolic and nuclear fractions)

- Total JNK, Total ERK, β-actin (cytosolic loading control), and Histone H3 (nuclear loading control) f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. j. Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts and NF-κB levels to their respective loading controls (β-actin for cytosol, Histone H3 for nucleus).

Part 4: Conclusion and Future Directions

Demethoxysudachitin (CAS: 4323-80-2) is a well-defined natural compound with significant, mechanistically characterized anti-inflammatory properties. Its ability to dually inhibit the MAPK and NF-κB signaling pathways makes it a compelling molecule for further research in inflammatory diseases. The protocols outlined in this guide provide a robust framework for investigating its efficacy and mechanism in a controlled laboratory setting. Future research should focus on its in vivo efficacy in animal models of inflammation, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to potentially optimize its therapeutic potential.

References

-

Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. [Link]

-

Demethoxysudachitin | CAS#:4323-80-2. Chemsrc. [Link]

-

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one. PubChem. [Link]

-

Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences. [Link]

-

demethoxysudachitin, 4323-80-2. The Good Scents Company. [Link]

-

Demethoxysudachitin (C17H14O7). PubChemLite. [Link]

-

demethoxysudachitin 4323-80-2. The Good Scents Company. [Link]

Sources

- 1. bio-conferences.org [bio-conferences.org]

- 2. Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi | BIO Web of Conferences [bio-conferences.org]

- 3. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - Food & Function (RSC Publishing) [pubs.rsc.org]

- 4. Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: I. Receptor-antiglucocorticoid complexes do not competitively inhibit receptor-glucocorticoid complex activation of gene transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Studies of Demethoxysudachitin: A Polymethoxyflavone from Citrus sudachi

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational research on Demethoxysudachitin, a polymethoxyflavone (PMF) found in the peel of the Japanese citrus fruit, Citrus sudachi. This document delves into the initial discovery, isolation, structural characterization, and early explorations of its biological activities, offering a valuable resource for researchers interested in natural product chemistry and drug discovery.

Part 1: The Emergence of a Novel Flavonoid

Discovery and Natural Source

Demethoxysudachitin, alongside its structural relative sudachitin, was first identified as a natural constituent of the peel of Citrus sudachi Hort. ex Shirai, a fruit native to Tokushima Prefecture, Japan[1]. The early impetus for investigating the chemical makeup of this citrus species was driven by the search for effective uses for the industrial waste generated from juice production[1]. While the fruit's juice is widely used as a seasoning, the peel was found to be a rich source of unique flavonoids, particularly polymethoxyflavones (PMFs)[2][3]. These early studies established Citrus sudachi as the primary, if not exclusive, natural source of Demethoxysudachitin[4].

Initial Isolation and Purification

The initial isolation of Demethoxysudachitin was achieved through a series of chromatographic techniques applied to a methanol extract of the freeze-dried peels of Citrus sudachi. A pivotal early study by Takaishi et al. detailed a comprehensive fractionation process.

Experimental Protocol: Isolation of Demethoxysudachitin

-

Extraction: Freeze-dried peels of C. sudachi were extracted with methanol.

-

Solvent Partitioning: The methanol extract was partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar flavonoids, was further processed.

-

Column Chromatography: The ethyl acetate-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Further Separation: Fractions containing Demethoxysudachitin were further purified by repeated column chromatography on silica gel and octadecylsilyl (ODS) silica gel.

-

Crystallization: The purified compound was crystallized to yield Demethoxysudachitin.

This multi-step process was crucial for separating Demethoxysudachitin from a complex mixture of other flavonoids and plant metabolites. The rationale behind using a combination of normal-phase (silica gel) and reverse-phase (ODS) chromatography was to exploit the different polarity and hydrophobicity of the compounds, enabling a high degree of purification.

Part 2: Unveiling the Molecular Architecture and Early Biological Insights

Structural Elucidation

The molecular structure of Demethoxysudachitin was determined through a combination of spectroscopic methods, which were standard for the time of its initial characterization.

-

Chemical Formula: C₁₇H₁₄O₇[5]

-

Molecular Weight: 330.289 g/mol [5]

-

Systematic Name: 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one[5]

Early researchers would have relied on techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to piece together the structure. The presence of hydroxyl and methoxy groups, the flavone backbone, and the substitution pattern on the A and B rings were all deduced from the interpretation of this spectroscopic data.

Below is a DOT language script to generate a diagram of the chemical structure of Demethoxysudachitin.

Caption: Chemical Structure of Demethoxysudachitin.

Early Pharmacological Investigations

Initial biological screening of compounds isolated from Citrus sudachi peels revealed promising activities. Early studies on Demethoxysudachitin, often in conjunction with sudachitin, focused on its antimicrobial and vasorelaxant properties.

Antimicrobial Activity:

In a study by Takaishi et al., Demethoxysudachitin (referred to as 3'-demethoxysudachitin in the paper) was assayed for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. The results indicated that both sudachitin and Demethoxysudachitin were the most active among the compounds tested, demonstrating their potential as antimicrobial agents[1].

Vasorelaxant Effects:

Later foundational research explored the effects of Demethoxysudachitin on vascular smooth muscle. A study investigating its effects on isolated rat aorta demonstrated that Demethoxysudachitin induced endothelium-independent vasorelaxation[6]. This suggests that its mechanism of action is not reliant on the release of nitric oxide from the endothelium.

Experimental Protocol: Assessment of Vasorelaxant Activity

-

Tissue Preparation: Thoracic aortas were isolated from male Wistar rats and cut into rings.

-

Contraction Induction: The aortic rings were suspended in an organ bath and contracted with phenylephrine or high potassium chloride (KCl).

-

Compound Administration: Demethoxysudachitin was added in a cumulative concentration-dependent manner to the pre-contracted aortic rings.

-

Data Analysis: The relaxation response was measured and expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

The finding that Demethoxysudachitin could relax pre-contracted aortic rings pointed towards its potential as a cardiovascular-active compound.

Cardiac Effects:

Further early investigations into the cardiovascular properties of Demethoxysudachitin revealed positive chronotropic (heart rate) and inotropic (contractility) effects on isolated rat atria[7][8]. These effects were found to be common among other polymethoxyflavones as well[8]. The mechanism was suggested to be associated with the enhancement of cAMP-dependent pathways, independent of β-adrenoceptor stimulation[8].

Part 3: Data Summary and Future Perspectives

Summary of Early Findings

| Property | Finding | Reference |

| Natural Source | Peel of Citrus sudachi | [1] |

| Chemical Formula | C₁₇H₁₄O₇ | [5] |

| Molecular Weight | 330.289 g/mol | [5] |

| Antimicrobial Activity | Active against MRSA and H. pylori | [1] |

| Vasorelaxant Effect | Endothelium-independent vasorelaxation | [6] |

| Cardiac Effect | Positive chronotropic and inotropic effects | [7][8] |

Concluding Remarks and Future Directions

The early studies on Demethoxysudachitin laid the groundwork for understanding its chemical nature and initial biological activities. These foundational investigations, from its isolation from a food industry byproduct to the characterization of its pharmacological effects, highlight the importance of natural product exploration in drug discovery. While these early findings were promising, they also opened up numerous avenues for further research. Modern drug development can build upon this early work by:

-

Elucidating Detailed Mechanisms of Action: Utilizing contemporary molecular biology and pharmacological techniques to pinpoint the specific cellular targets of Demethoxysudachitin.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Demethoxysudachitin to understand how its chemical structure relates to its biological activity and to potentially develop more potent and selective compounds.

-

In Vivo Efficacy and Safety Profiling: Conducting comprehensive preclinical studies in animal models to evaluate the therapeutic potential and safety of Demethoxysudachitin for various conditions.

-

Exploring Other Therapeutic Areas: Given the diverse biological activities of flavonoids, investigating the potential of Demethoxysudachitin in other areas such as inflammation, cancer, and neurodegenerative diseases.

The journey of Demethoxysudachitin from a discarded citrus peel to a molecule of pharmacological interest is a testament to the value of continued research into the vast chemical diversity of the natural world.

References

-

Sudachitin, a polymethoxyflavone from Citrus sudachi, suppresses lipopolysaccharide-induced inflammatory responses in mouse macrophage-like RAW264 cells. PubMed. Available from: [Link]

-

Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer. PMC - NIH. Available from: [Link]

-

Safety and Toxicological Evaluation of a Novel Citrus Sudachi Extract Powder. Functional Foods in Health and Disease. Available from: [Link]

-

Endothelium-Independent Vasorelaxant Effects of Sudachitin and Demethoxysudachitin, Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Aorta. J-Stage. Available from: [Link]

-

(PDF) An update on citrus polymethoxyflavones: chemistry, metabolic fate, and relevant bioactivities. ResearchGate. Available from: [Link]

-

Demethoxysudachitin | CAS#:4323-80-2. Chemsrc. Available from: [Link]

-

Sudachi - Wikipedia. Wikipedia. Available from: [Link]

-

Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms. J-Stage. Available from: [Link]

-

Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function (RSC Publishing). Available from: [Link]

-

Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers. Available from: [Link]

-

Chemical Constituents from the Peels of Citrus sudachi. Journal of Natural Products. Available from: [Link]

-

Deoxypyridoxine | C8H11NO2 | CID 6094. PubChem - NIH. Available from: [Link]

-

Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms. PubMed. Available from: [Link]

-

Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Taylor & Francis. Available from: [Link]

-

Polymethoxylated flavone sudachitin is a safe anticancer adjuvant that targets glycolysis in cancer-associated fibroblasts. Spandidos Publications. Available from: [Link]

-

The Polymethoxy Flavonoid Sudachitin Inhibits Interleukin-1β-Induced Inflammatory Mediator Production in Human Periodontal Ligament Cells. NIH. Available from: [Link]

-

Deoxypumiloside | C26H28N2O8 | CID 46173817. PubChem - NIH. Available from: [Link]

-

Deoxyarbutin | C11H14O3 | CID 11745519. PubChem - NIH. Available from: [Link]

-

Desmethoxyyangonin | C14H12O3 | CID 5273621. PubChem - NIH. Available from: [Link]

-

Chemical Structures of Sudachitin (SDC), Demethoxysudachitin (DMSDC), and Nobiletin (NOB). ResearchGate. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ffhdj.com [ffhdj.com]

- 3. Oncology Letters [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Demethoxysudachitin | CAS#:4323-80-2 | Chemsrc [chemsrc.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Chronotropic and Inotropic Effects of Sudachitin, a Polymethoxyflavone from the Peel of Citrus sudachi on Isolated Rat Atria and Its Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Demethoxysudachitin in Citrus Plants

Abstract

Demethoxysudachitin, a polymethoxyflavone (PMF) found in select Citrus species, is a subject of growing interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthesis is paramount for biotechnological production and for elucidating the complex metabolic networks in citrus plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of demethoxysudachitin, detailing the key enzymatic steps from primary metabolism to the final methylated flavone. It further outlines robust experimental protocols for the characterization of the involved enzymes and the analysis of pathway intermediates, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of Demethoxysudachitin

Polymethoxyflavones (PMFs) are a unique class of flavonoids predominantly found in the peels of citrus fruits[1]. These compounds are characterized by the presence of multiple methoxy groups on the flavone backbone, which enhances their lipophilicity and metabolic stability, contributing to their biological activities[2]. Demethoxysudachitin is a notable PMF, closely related to sudachitin (5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone), a well-studied compound from Citrus sudachi[3]. While the bioactivities of demethoxysudachitin are still under extensive investigation, related PMFs have demonstrated a range of promising health benefits, including anti-inflammatory, anti-cancer, and neuroprotective properties[4][5].

The biosynthesis of PMFs is a specialized branch of the general flavonoid pathway, involving a series of hydroxylation and O-methylation steps catalyzed by specific enzymes[6][7]. Elucidating the precise sequence of these reactions and characterizing the enzymes involved is crucial for several reasons:

-

Metabolic Engineering: Understanding the pathway allows for the targeted genetic modification of citrus varieties or microbial systems to enhance the production of demethoxysudachitin.

-

Drug Discovery and Development: A clear biosynthetic route can facilitate the chemoenzymatic synthesis of demethoxysudachitin and its analogs for pharmacological screening.

-

Chemotaxonomy: The presence and concentration of specific PMFs can serve as chemotaxonomic markers for different citrus species and cultivars.

This guide will delve into the core aspects of demethoxysudachitin biosynthesis, providing both a theoretical framework and practical methodologies for its study.

The Putative Biosynthetic Pathway of Demethoxysudachitin

The biosynthesis of demethoxysudachitin begins with the well-established phenylpropanoid and flavonoid pathways, culminating in a series of specific hydroxylation and methylation reactions. Based on the structure of sudachitin and known enzymatic activities in citrus, we can propose a putative pathway. Sudachitin is 5,7,4'-trihydroxy-6,8,3'-trimethoxyflavone[3]. Logically, demethoxysudachitin would lack one of these methoxy groups. A likely candidate is 5,7,4'-trihydroxy-6,8-dimethoxyflavone. The pathway outlined below leads to this compound.

From Phenylalanine to a Flavanone Core

The journey starts with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway to produce p-coumaroyl-CoA. This precursor then condenses with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone. Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, (2S)-naringenin.

Formation of the Flavone Backbone

Naringenin serves as a crucial branch point. To form the flavone backbone of demethoxysudachitin, naringenin is oxidized by Flavone Synthase (FNS) . This reaction introduces a double bond between C2 and C3 of the C-ring, yielding the flavone apigenin (5,7,4'-trihydroxyflavone).

Hydroxylation and O-Methylation Steps

The subsequent steps involve a series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively[6][7]. The precise order of these reactions can vary, but a plausible sequence leading to demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone) is as follows:

-

C6-Hydroxylation: Apigenin is hydroxylated at the C6 position by a Flavonoid 6-Hydroxylase (F6H) to produce 5,6,7,4'-tetrahydroxyflavone (Scutellarein).

-

C8-Hydroxylation: Scutellarein is then hydroxylated at the C8 position by a Flavonoid 8-Hydroxylase (F8H) to yield 5,6,7,8,4'-pentahydroxyflavone.

-

Sequential O-Methylation: Two specific O-methyltransferases (OMTs) then catalyze the transfer of methyl groups from SAM to the hydroxyl groups at the C6 and C8 positions. The order of these methylations may be interchangeable and is dependent on the substrate specificity of the involved OMTs. This results in the formation of Demethoxysudachitin (5,7,4'-trihydroxy-6,8-dimethoxyflavone) .

It is important to note that hydroxylation often precedes methylation in flavonoid biosynthesis[7].

Figure 1: Putative biosynthetic pathway of demethoxysudachitin in citrus plants.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway and characterizing the involved enzymes requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Metabolite Profiling and Extraction from Citrus Peel

The first step in studying the biosynthesis of demethoxysudachitin is to confirm its presence and identify potential intermediates in the relevant citrus tissues, typically the peel (flavedo).

Protocol 3.1.1: Extraction of Polymethoxyflavones from Citrus Peel

-

Sample Preparation: Harvest fresh citrus peels and immediately freeze them in liquid nitrogen to quench metabolic activity. Lyophilize the frozen peels and grind them into a fine powder[2].

-

Extraction: Suspend the powdered peel in 80% methanol (v/v) at a 1:10 solid-to-solvent ratio.

-

Ultrasonic-Assisted Extraction: Sonicate the mixture for 30-60 minutes at room temperature[8].

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis[9].

HPLC Analysis of Polymethoxyflavones

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the separation and quantification of PMFs[10][11].

Protocol 3.2.1: HPLC Method for PMF Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[12].

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

-

Gradient Program: A linear gradient from 10% B to 90% B over 40 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at 330 nm for PMFs. For structural confirmation, an in-line MS detector can be used.

-

Quantification: Use authentic standards of demethoxysudachitin and other relevant flavonoids to create calibration curves for accurate quantification.

Identification, Cloning, and Heterologous Expression of OMTs

Candidate OMT genes can be identified from citrus genome or transcriptome databases based on sequence homology to known flavonoid OMTs.

Protocol 3.3.1: Heterologous Expression and Purification of a Citrus OMT

-

Gene Cloning: Amplify the full-length coding sequence of the candidate OMT gene from citrus cDNA using PCR. Clone the PCR product into a suitable expression vector, such as pET-28a(+) or pGEX, which allows for the expression of a His-tagged or GST-tagged fusion protein, respectively[13].

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate for 4-16 hours at 18-30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble His-tagged recombinant protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions. Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

Figure 2: Experimental workflow for recombinant O-methyltransferase production and characterization.

In Vitro O-Methyltransferase Enzyme Assay

The function of the purified recombinant OMTs can be confirmed through in vitro enzyme assays using putative flavonoid substrates.

Protocol 3.4.1: OMT Enzyme Assay using HPLC

-

Reaction Mixture: Prepare a reaction mixture (total volume of 100 µL) containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 µM of the flavonoid substrate (e.g., 5,6,7,8,4'-pentahydroxyflavone)

-

200 µM S-adenosyl-L-methionine (SAM)

-

1-5 µg of the purified recombinant OMT[9].

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes[9].

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or 20 µL of 5 M HCl.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC (as described in Protocol 3.2.1) to identify and quantify the methylated product. The product can be identified by comparing its retention time and UV spectrum to an authentic standard (if available) or by LC-MS analysis to confirm the addition of a methyl group (mass increase of 14 Da).

Data Presentation and Interpretation

Kinetic Parameters of OMTs

To quantitatively assess the substrate specificity of the characterized OMTs, it is essential to determine their kinetic parameters (Km and kcat). This is achieved by performing the enzyme assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 1: Illustrative Kinetic Parameters for a Putative Citrus Flavone OMT

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Apigenin | 50 | 0.5 | 1.0 x 104 |

| Scutellarein | 25 | 1.2 | 4.8 x 104 |

| 5,6,7,8,4'-Pentahydroxyflavone | 15 | 2.5 | 1.7 x 105 |

| Naringenin | >200 | <0.01 | - |

Note: The data in this table is illustrative and based on typical values for plant flavonoid OMTs. Actual values must be determined experimentally.[2]

A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.

Metabolite Accumulation in Different Citrus Cultivars

The concentration of demethoxysudachitin and its precursors can vary significantly among different citrus cultivars. A comparative analysis can provide insights into the genetic regulation of the biosynthetic pathway.

Table 2: Hypothetical Concentration of Key Flavonoids in the Peel of Different Citrus Species (µg/g dry weight)

| Flavonoid | C. sudachi | C. reticulata | C. sinensis |

| Apigenin | 10.5 | 15.2 | 8.1 |

| Scutellarein | 25.8 | 5.3 | 2.1 |

| Demethoxysudachitin | 150.2 | 12.5 | Not Detected |

| Sudachitin | 350.6 | 8.9 | Not Detected |

Note: This data is hypothetical and for illustrative purposes.

Conclusion and Future Directions

This technical guide has outlined the putative biosynthetic pathway of demethoxysudachitin in citrus plants and provided a comprehensive set of experimental protocols for its investigation. The proposed pathway, proceeding through the flavone apigenin followed by sequential hydroxylation and O-methylation, provides a solid framework for future research. The detailed methodologies for metabolite analysis and enzyme characterization will empower researchers to validate this pathway and identify the specific genes and enzymes involved.

Future research should focus on:

-

In vivo validation of the proposed pathway using labeled precursors and gene silencing techniques (e.g., RNAi) in citrus.

-

Comprehensive screening of OMTs from various citrus species to identify enzymes with high specificity and catalytic efficiency for the production of demethoxysudachitin.

-

Elucidation of the transcriptional regulation of the demethoxysudachitin biosynthetic pathway to understand how its production is controlled in different tissues and under various environmental conditions.

By building upon the foundation laid out in this guide, the scientific community can accelerate the exploration of demethoxysudachitin's biological functions and unlock its potential for applications in human health and wellness.

References

-

Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. (2020). National Institutes of Health. [Link]

-

Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. (n.d.). National Institutes of Health. [Link]

-

Polymethoxyflavones (PMFs) occur naturally in citrus peels and citrus-derived foods as well as in other plants. (2024). ResearchGate. [Link]

-

Kinetic analysis of Citrus reticulata O-methyltransferase 2 (CrOMT2)... (n.d.). ResearchGate. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). National Institutes of Health. [Link]

-

Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties. (2019). Food Science. [Link]

-

Unraveling the hydroxylation and methylation mechanism in polymethoxylated flavones biosynthesis in Dracocephalum moldavica. (2025). ResearchGate. [Link]

-

(PDF) HPLC analysis of flavonoids. (n.d.). ResearchGate. [Link]

-

Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith. (2025). ResearchGate. [Link]

-

Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus. (2024). National Institutes of Health. [Link]

-

Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. (2025). ACS Symposium Series. [Link]

-

Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. (2019). Food & Function. [Link]

-

Representative high-performance liquid chromatography (HPLC)... (n.d.). ResearchGate. [Link]

-

Development and validation of ultra-high performance supercritical fluid chromatography method for quantitative determination of four target flavonoids components in citrus samples. (2022). Akadémiai Kiadó. [Link]

-

Current procedures for extraction and purification of citrus flavonoids. (n.d.). Redalyc. [Link]

-

Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. (n.d.). MDPI. [Link]

-

Determination of polymethoxyflavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography. (2025). ResearchGate. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). ResearchGate. [Link]

-

Determination of polymethoxyflavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography. (2006). PubMed. [Link]

-

Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. (2025). ResearchGate. [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (n.d.). National Institutes of Health. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). ResearchGate. [Link]

-

Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. (2025). Maximum Academic Press. [Link]

-

Sudachitin and Nobiletin Stimulate Lipolysis via Activation of the cAMP/PKA/HSL Pathway in 3T3-L1 Adipocytes. (2023). MDPI. [Link]

-

Sudachitin and Nobiletin Stimulate Lipolysis via Activation of the cAMP/PKA/HSL Pathway in 3T3-L1 Adipocytes. (2023). Semantic Scholar. [Link]

-

Sudachitin, a polymethoxyflavone from Citrus sudachi, induces apoptosis via the regulation of MAPK pathways in human keratinocyte HaCaT cells. (2025). ResearchGate. [Link]

-

【Sudachitin】Main Citrus Flavonoids with Antidiabetic Effects. (n.d.). Benepure. [Link]

-

Therapeutic overview of sudachitin. (2024). PubMed. [Link]

Sources

- 1. maxapress.com [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]

- 7. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of polymethoxylated flavones in peels of selected Jamaican and Mexican citrus (Citrus spp.) cultivars by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Demethoxysudachitin

Introduction

Demethoxysudachitin is a polymethoxyflavone (PMF), a class of flavonoid compounds characterized by the presence of multiple methoxy groups on the basic flavone skeleton. Primarily isolated from the peel of citrus fruits, notably the Sudachi lime (Citrus sudachi), this molecule has garnered significant interest within the scientific community.[1] Its unique substitution pattern distinguishes it from more common flavonoids and is hypothesized to be a key determinant of its bioactivity.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the essential physicochemical properties of Demethoxysudachitin, outlines robust methodologies for its isolation and analysis, and discusses its spectroscopic signature. The causality behind experimental choices and the interpretation of analytical data are emphasized to provide field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any compound is to establish its precise chemical identity and physical properties. These parameters are critical for ensuring sample purity, designing experimental conditions (e.g., solvent selection), and interpreting biological data.

The structure of Demethoxysudachitin is based on a central flavone core, comprising two fused rings (A and C) and a pendant B-ring attached to the C-ring. Its systematic name, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one, precisely describes the location of its three hydroxyl and two methoxy substituents, which dictate its polarity, reactivity, and potential for intermolecular interactions.[2]

Core Chemical and Physical Data

The key identifying and physical characteristics of Demethoxysudachitin are summarized in the table below. The relatively high boiling point and LogP value are characteristic of flavonoids of this size and reflect a molecular structure that, while possessing polar hydroxyl groups, has significant nonpolar surface area from its aromatic rings and methoxy groups.[3]

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethoxychromen-4-one | [2] |

| CAS Number | 4323-80-2 | [2][3] |

| Molecular Formula | C₁₇H₁₄O₇ | [3] |

| Molecular Weight | 330.29 g/mol | [2][3] |

| Appearance | Estimated to be a solid, likely a pale yellow powder. | N/A |

| Boiling Point | 650.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.483 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water) | 2.594 (Predicted) | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; Estimated water solubility: 229.2 mg/L @ 25 °C. | [2] |

Sourcing and Purification

Demethoxysudachitin is a natural product found in citrus peels.[1] Its isolation requires a multi-step process involving extraction from the plant matrix followed by chromatographic purification to separate it from a complex mixture of other flavonoids, lipids, and essential oils.

Rationale for Isolation Strategy

The chosen strategy leverages the physicochemical properties of Demethoxysudachitin.

-

Extraction Solvent: The polarity of the molecule makes it amenable to extraction with polar organic solvents like ethanol or methanol, which can efficiently penetrate the plant tissue and solubilize the target compound.[4]

-

Chromatography: The presence of both polar hydroxyl groups and nonpolar aromatic regions allows for effective separation using normal-phase (silica gel) or reversed-phase (C18) chromatography. In normal-phase chromatography, a nonpolar mobile phase is used, and more polar compounds (like Demethoxysudachitin) elute more slowly. This is often the preferred initial step for purifying a crude plant extract.[5]

The following diagram illustrates a typical workflow for the isolation and characterization of Demethoxysudachitin.

Caption: Workflow for the isolation and analysis of Demethoxysudachitin.

Structural Elucidation and Spectroscopic Profile

The definitive identification of Demethoxysudachitin relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, which, when combined, allows for unambiguous confirmation.

The following diagram shows the relationship between different analytical techniques in confirming the compound's structure.

Caption: Interplay of spectroscopic methods for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact mass and molecular formula of a compound.[6]

-

Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), Demethoxysudachitin (C₁₇H₁₄O₇) would exhibit a protonated molecular ion ([M+H]⁺) at an m/z corresponding to its exact mass of 330.0740.

-

Fragmentation Pattern: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns for flavonoids. Common fragmentation includes retro-Diels-Alder (RDA) reactions in the C-ring and losses of small molecules like CO (carbonyl group), CH₃ (from methoxy groups), and H₂O (from hydroxyl groups). These fragments provide confirmatory evidence for the flavone backbone and the nature of its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would show distinct signals for aromatic protons on the A and B rings, a characteristic singlet for the H-3 proton of the flavone C-ring, and sharp singlets for the two methoxy groups (typically in the δ 3.8-4.0 ppm range). The phenolic hydroxyl protons would appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would show approximately 17 distinct signals. Key resonances would include the carbonyl carbon (C-4) at a downfield shift (around δ 180 ppm), carbons attached to oxygen (C-2, C-5, C-7, C-4', C-6, C-8) in the δ 140-165 ppm range, and the methoxy carbons around δ 55-60 ppm.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule, which is characteristic of the flavonoid scaffold.[8]

-

Expected Absorption Maxima (λmax): Flavones typically exhibit two major absorption bands.

-

Band I: Occurs in the 300-380 nm range and corresponds to the cinnamoyl system (B-ring and C-ring).

-

Band II: Occurs in the 240-280 nm range and corresponds to the benzoyl system (A-ring). The exact λmax values are influenced by the substitution pattern and the solvent used for analysis.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.[9]

-

Expected Key Absorptions:

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the phenolic hydroxyl groups.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from methoxy groups) just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption around 1650-1660 cm⁻¹ corresponding to the conjugated ketone of the flavone C-ring.

-

C=C Stretch: Aromatic ring stretches in the 1450-1610 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range from the ether (methoxy) and phenol linkages.

-

Biological Context: Anti-Inflammatory Mechanism

Demethoxysudachitin has demonstrated notable anti-inflammatory properties. Understanding its mechanism of action is crucial for drug development professionals. Studies have shown that it can suppress the production of inflammatory mediators like IL-6 and TNF-α in macrophage cell lines.[1] This suppression is achieved by downregulating the activation of key inflammatory signaling pathways: Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[1]

-

Causality: In an inflammatory response triggered by a stimulus like lipopolysaccharide (LPS), signaling cascades are activated, leading to the phosphorylation of MAPK proteins and the degradation of IκBα. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Demethoxysudachitin intervenes in this process, likely by inhibiting one or more upstream kinases, thereby preventing the activation of both MAPK and NF-κB and halting the inflammatory cascade.[3][4]

The diagram below outlines this inhibitory mechanism.

Caption: Inhibition of MAPK and NF-κB pathways by Demethoxysudachitin.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the isolation and analysis of Demethoxysudachitin.

Protocol 1: Isolation of Demethoxysudachitin from Citrus sudachi Peel

This protocol describes a standard laboratory-scale procedure for extracting and purifying Demethoxysudachitin.

-

Preparation of Plant Material:

-

Obtain fresh Citrus sudachi peels and wash them thoroughly.

-

Dry the peels in a ventilated oven at 40-50 °C until brittle.

-

Grind the dried peels into a fine powder using a mechanical blender.

-

-

Solvent Extraction:

-

Place 100 g of the dried peel powder into a round-bottom flask.

-

Add 1 L of 75% aqueous ethanol. The use of aqueous ethanol is causal; the water content helps swell the plant material, while the ethanol solubilizes the moderately polar flavonoids.[2]

-

Heat the mixture to reflux for 3 hours with constant stirring.

-

Allow the mixture to cool, then filter through cheesecloth and subsequently through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50 °C to yield a crude extract.

-

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient mobile phase, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

-

Hexane (2 column volumes)

-

Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 70:30; 2 column volumes each)

-

Ethyl Acetate (2 column volumes)

-

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and a UV lamp for visualization.

-

Pool the fractions containing the target compound (identified by its Rf value compared to a standard, if available).

-

-

Preparative HPLC (Final Purification):

-

Concentrate the pooled fractions from the previous step.

-

Dissolve the residue in a minimal amount of methanol.

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: Isocratic or gradient elution with Methanol and Water. A typical starting condition would be 60% Methanol.

-

Flow Rate: 10-20 mL/min (depending on column size).

-

Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 280 nm or 330 nm).

-

Collect the peak corresponding to Demethoxysudachitin.

-

Evaporate the solvent to obtain the pure compound and verify its purity using analytical HPLC.

-

Protocol 2: Analytical HPLC Method for Purity Assessment

This protocol is for determining the purity of the isolated Demethoxysudachitin.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase provides excellent separation for moderately polar compounds like PMFs.

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). The acid improves peak shape.

-

Gradient: 0-25 min, 30-70% B; 25-30 min, 70-100% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 326 nm. This wavelength provides good sensitivity for polymethoxyflavones.[6]

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare a stock solution of the purified Demethoxysudachitin in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).

-

Inject the sample onto the HPLC system.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is typically required for biological assays.

-

References

-

Chemsrc. (n.d.). Demethoxysudachitin | CAS#:4323-80-2. Retrieved January 27, 2026, from [Link]

-

The Good Scents Company. (n.d.). demethoxysudachitin. Retrieved January 27, 2026, from [Link]

-

BIO Web of Conferences. (2020). Anti-inflammatory function of sudachitin and demethoxysudachitin from Citrus sudachi. BIO Web of Conferences, 17, 00006. [Link]

-

ResearchGate. (n.d.). Chemical Structures of Sudachitin (SDC), Demethoxysudachitin (DMSDC), and Nobiletin (NOB). Retrieved January 27, 2026, from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. 55(2s), s510-s516. [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4983. [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved January 27, 2026, from [Link]

-

Li, S., et al. (2019). Characterization of polymethoxyflavone demethylation during drying processes of citrus peels. Food & Function, 10(5), 2630-2640. [Link]

-

MDPI. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

Patil, J. R., et al. (2012). Chromatographic Techniques for the Separation of Polymethoxyflavones from Citrus. In ACS Symposium Series (Vol. 1121, pp. 109-123). American Chemical Society. [Link]

-

ResearchGate. (n.d.). Isolation and Purification of Polymethoxyflavones as Substrates for Efficacy Studies. Retrieved January 27, 2026, from [Link]

-

Hangzhou Greensky Biological Tech Co., Ltd. (2024, November 28). The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. Retrieved January 27, 2026, from [Link]

-

PubMed. (2022). Polymethoxyflavones from citrus peel: advances in extraction methods, biological properties, and potential applications. Critical Reviews in Food Science and Nutrition, 63(26), 7947-7965. [Link]

-

PubMed. (2017). MAPKs and NF-κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol-12-myristate-13-acetate and A23187-induced inflammation in human mast cells. Molecular Medicine Reports, 17(1), 773-780. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism. Retrieved January 27, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl Sulfoxide. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

A Technical Guide to the Solubility of Demethoxysudachitin in Organic Solvents